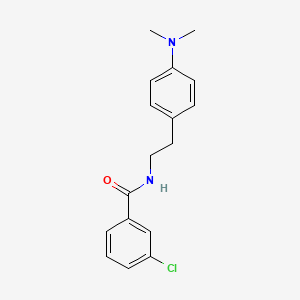

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research due to its ability to selectively destroy noradrenergic neurons. It is a potent neurotoxin that has been used to study the role of noradrenergic neurons in various physiological and behavioral processes.

Scientific Research Applications

Structural Insights and Chemical Interactions

The compound 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide, due to its structural complexity, finds relevance in studies exploring molecular interactions and crystal packing features. For example, research on Chlorimipraminium picrate highlights the intricate details of molecular structures and interactions, such as hydrogen bonding and π–π ring interactions, emphasizing the compound's potential in elucidating molecular and crystallographic behavior (Jasinski et al., 2010).

Synthesis and Characterization of Polymers

The synthesis and characterization of new aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains demonstrate the chemical versatility and applicability of related compounds in creating materials with specific desirable properties, such as solubility in non-polar solvents and thermal stability (Lin et al., 1990).

Agricultural Applications

The development of herbicides based on benzamides showcases the compound's utility in agricultural sciences. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, for example, has been identified as a herbicidally active agent on various grasses, underscoring the potential agricultural utility of such compounds (Viste et al., 1970).

Advances in Material Science

Research into the development of chlorine-resistant polyamide reverse osmosis membranes demonstrates the significant implications of these compounds in improving material performance in specific applications, such as water purification technologies (Shintani et al., 2007). This research indicates a broader scope for 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide derivatives in enhancing the functional attributes of polymeric materials.

properties

IUPAC Name |

3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-20(2)16-8-6-13(7-9-16)10-11-19-17(21)14-4-3-5-15(18)12-14/h3-9,12H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWCNKQUOGGQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)

![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2751283.png)

![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)

![tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate](/img/structure/B2751289.png)